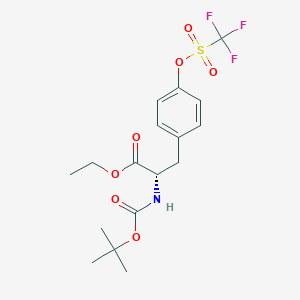

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO7S/c1-5-26-14(22)13(21-15(23)27-16(2,3)4)10-11-6-8-12(9-7-11)28-29(24,25)17(18,19)20/h6-9,13H,5,10H2,1-4H3,(H,21,23)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLASSAESKIUFG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate, often referred to as a derivative of amino acid esters, exhibits significant biological activity that has been explored in various research contexts. This compound is particularly noteworthy due to its potential applications in medicinal chemistry and its role in the development of therapeutic agents.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 187345-37-5

- Molecular Formula : C16H20F3NO5S

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, enabling the release of the active amine for biological interactions.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : Studies have indicated that derivatives with similar structures can induce cytotoxic effects in cancer cell lines. For instance, compounds containing the trifluoromethyl group have demonstrated enhanced activity against HCT-116 colon cancer cells, suggesting a potential role in cancer therapeutics .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. Research into related sulfonamide compounds indicates that they can modulate gamma-secretase activity, which is crucial in Alzheimer's disease pathology .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, particularly against Gram-positive bacteria. This suggests that this compound may also possess similar traits .

Case Study 1: Anticancer Activity

A study demonstrated that a structurally related compound exhibited significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Trifluoromethyl derivative | HCT-116 | 15 |

| Trifluoromethyl derivative | MCF-7 | 20 |

Case Study 2: Enzyme Modulation

Research focusing on gamma-secretase modulators revealed that introducing lipophilic groups significantly enhanced their inhibitory potency. The study highlighted how modifications similar to those found in this compound could lead to selective modulation of amyloid precursor protein cleavage.

| Compound | Modulation Effect | EC50 (nM) |

|---|---|---|

| Compound A | Reduction of Aβ42 | 50 |

| Compound B | Increase of Aβ38 | 40 |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 408.42 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The trifluoromethyl sulfonate moiety enhances its reactivity, making it suitable for various synthetic applications.

1.1. Synthesis of Peptide Derivatives

The compound serves as a key intermediate in the synthesis of peptide derivatives due to its Boc-protected amino group. This allows for the selective introduction of various amino acids, facilitating the design of peptides with specific biological activities. For instance, studies have demonstrated that compounds incorporating this structure can be utilized to develop inhibitors of proteolytic enzymes, which are critical in various diseases including cancer and neurodegenerative disorders .

| Application | Description |

|---|---|

| Peptide Synthesis | Utilized as an intermediate for synthesizing biologically active peptides. |

| Enzyme Inhibition | Potential inhibitors for proteolytic enzymes, impacting cancer and neurodegenerative disease treatment. |

1.2. PROTAC Development

Recent advancements in targeted protein degradation (TPD) have highlighted the utility of this compound in developing proteolysis-targeting chimeras (PROTACs). These bifunctional molecules can induce the degradation of specific proteins by recruiting E3 ligases through covalent interactions. The trifluoromethyl sulfonate group enhances binding affinity to target proteins, thereby increasing the efficacy of PROTACs designed for therapeutic purposes .

2.1. Targeting Protein Interactions

Research has shown that (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate can be employed to study protein-protein interactions within cellular pathways. By modifying the compound's structure, researchers can create probes that selectively bind to target proteins, allowing for detailed investigation into their functions and interactions within biological systems .

2.2. Drug Development

The compound’s unique structural features make it a candidate for drug development aimed at modulating specific biochemical pathways. For example, its application in synthesizing small molecule inhibitors that target kinases or other enzymes involved in signaling pathways has been explored extensively .

| Biochemical Application | Description |

|---|---|

| Protein Interaction Studies | Used as a probe to investigate protein interactions in cellular pathways. |

| Small Molecule Inhibitors | Development of inhibitors targeting specific enzymes involved in critical signaling pathways. |

Case Study 1: Synthesis of Enantiopure Amino Acids

A study illustrated the successful synthesis of enantiopure non-natural alpha-amino acids using this compound as a key intermediate. This approach demonstrated the compound's versatility in generating complex amino acid derivatives essential for peptide synthesis .

Case Study 2: PROTAC Efficacy

In another research effort, the incorporation of this compound into PROTACs was shown to enhance their ability to degrade target proteins such as BRD4 and androgen receptors effectively. The study provided insights into optimizing the pharmacokinetic properties of these degraders through structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.